(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and two cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid typically involves the protection of an amino acid with a Boc group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base.
Major Products Formed
Deprotection: The primary amine is regenerated.
Substitution: Formation of amides or peptides depending on the reactants used.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3,3-dicyclopropylpropanoic acid: Lacks the Boc protection, making it more reactive in certain conditions.
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid: Contains only one cyclopropyl group, resulting in different steric and electronic properties.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid is unique due to the presence of two cyclopropyl groups, which impart significant steric hindrance and influence the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H23NO4 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(2S)-3,3-dicyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10(8-4-5-8)9-6-7-9/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |
InChI Key |
VRJSPHBNIYAYAY-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(C1CC1)C2CC2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1CC1)C2CC2)C(=O)O |
Origin of Product |
United States |
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